
(3-t-Butoxy-5-fluorophenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-t-Butoxy-5-fluorophenyl)magnesium bromide: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. The compound has the molecular formula C10H12BrFMgO and is typically used in solution form, often in tetrahydrofuran (THF).
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (3-t-Butoxy-5-fluorophenyl)magnesium bromide typically involves the reaction of 3-t-Butoxy-5-fluorobromobenzene with magnesium in the presence of a solvent like THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves:
Reacting 3-t-Butoxy-5-fluorobromobenzene with magnesium turnings: in a large reactor.
Using THF as the solvent: to facilitate the reaction.
Maintaining an inert atmosphere: to ensure the purity and stability of the product.
化学反応の分析
Types of Reactions: (3-t-Butoxy-5-fluorophenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Catalysts: Palladium catalysts are used in coupling reactions.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Biaryl Compounds: Produced in coupling reactions.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, essential for building complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Biology:
Bioconjugation: Used to attach organic molecules to biological macromolecules.
Medicine:
Drug Development: Helps in the synthesis of potential therapeutic agents.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
作用機序
Mechanism: The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the Grignard reagent coordinates with the oxygen in carbonyl compounds, facilitating the nucleophilic attack by the carbon atom.
Molecular Targets and Pathways:
Carbonyl Compounds: The primary targets are aldehydes and ketones.
Reaction Pathway: The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.
類似化合物との比較
- Phenylmagnesium Bromide
- (4-Methoxyphenyl)magnesium Bromide
- (3-Chloro-5-fluorophenyl)magnesium Bromide
Uniqueness:
- Functional Groups: The presence of both t-butoxy and fluorine groups makes (3-t-Butoxy-5-fluorophenyl)magnesium bromide unique in its reactivity and selectivity.
- Reactivity: The compound’s specific structure allows for selective reactions that are not possible with simpler Grignard reagents.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H12BrFMgO |
|---|---|
分子量 |
271.41 g/mol |
IUPAC名 |
magnesium;1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide |
InChI |
InChI=1S/C10H12FO.BrH.Mg/c1-10(2,3)12-9-6-4-5-8(11)7-9;;/h5-7H,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
FKQWXJWUYJGNLW-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




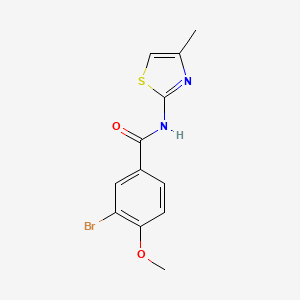
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)

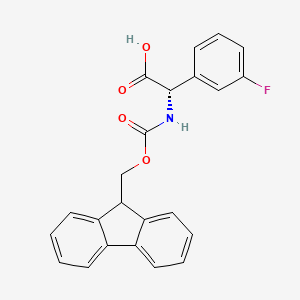
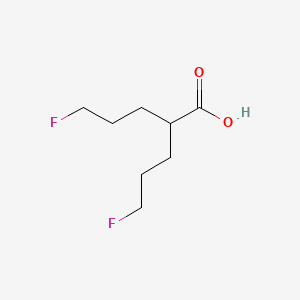
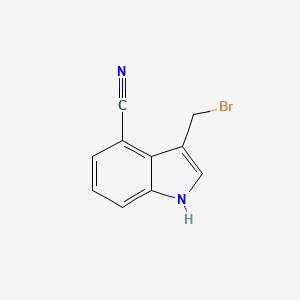

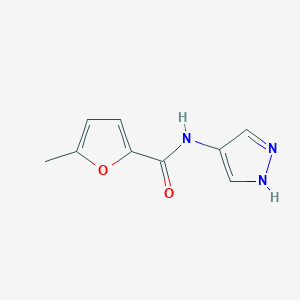
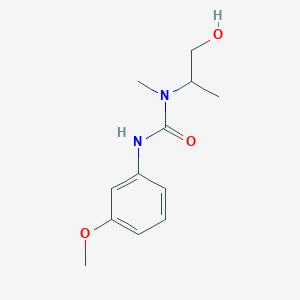
![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)


